molecular formula C9H8Cl3NO B11691585 Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- CAS No. 2563-96-4

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-

Cat. No.: B11691585
CAS No.: 2563-96-4
M. Wt: 252.5 g/mol
InChI Key: WJTMDWHORSRZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2,2,2-trichloro-N-(3-methylphenyl)acetamide (CAS 2563-96-4) is a halogenated aromatic amide characterized by a trichloromethyl group attached to the acetamide backbone and a meta-methyl-substituted phenyl ring. Key physicochemical properties, calculated via Joback and Crippen methods, include:

  • ΔfG° (Gibbs free energy of formation): 37.06 kJ/mol
  • log10WS (water solubility): -3.43
  • logPoct/wat (octanol-water partition coefficient): 3.58
  • Critical temperature (Tc): 773.97 K
  • Gas-phase heat capacity (Cp,gas): 351.43–400.41 J/mol·K (temperature-dependent) .

Its solid-state conformation and intermolecular interactions are influenced by the positions of substituents on the aromatic ring and the trichloromethyl group, as observed in crystallographic studies .

Properties

CAS No.

2563-96-4

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H8Cl3NO/c1-6-3-2-4-7(5-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

WJTMDWHORSRZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Acylation of 3-Methylaniline

Optimization of Reaction Conditions

Experimental optimization studies reveal that solvent choice and base strength critically influence yield and purity.

Solvent Effects

Polar aprotic solvents like chloroform and dichloromethane enhance electrophilicity of the acyl chloride, facilitating nucleophilic attack by the amine. Nonpolar solvents (e.g., toluene) result in slower reaction kinetics and lower yields.

Catalytic Bases

The use of DMAP as a co-catalyst alongside triethylamine accelerates the reaction by stabilizing the tetrahedral intermediate. In contrast, weaker bases like pyridine necessitate prolonged reaction times.

Table 1. Impact of Base on Reaction Efficiency

BaseReaction Time (min)Yield (%)
Triethylamine3086
DMAP1594
Pyridine12038

Data adapted from.

Spectroscopic Characterization and Rotameric Behavior

The structural elucidation of acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-, relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) exhibit two distinct doublets at δ 4.28 and 5.78 ppm, corresponding to the N–CH₂ rotamers. The meta-methyl group resonates as a singlet at δ 2.34 ppm, while aromatic protons appear as a multiplet between δ 6.96 and 7.57 ppm.

Infrared Spectroscopy

The carbonyl stretch (C=O) is observed at 1670 cm⁻¹, and N–H bending vibrations appear at 1245 cm⁻¹. The trichloromethyl group absorbs strongly at 750 cm⁻¹.

Rotameric Equilibrium

Dynamic NMR studies confirm the existence of two rotamers due to restricted rotation around the N–C(O) bond. The energy barrier for interconversion exceeds 20 kcal/mol, rendering the rotamers separable at room temperature.

Comparative Analysis of Trichloro- vs. Tribromoacetamides

Replacing trichloroacetyl chloride with tribromoacetyl chloride under identical conditions yields the tribromo analog. However, this variant exhibits lower thermal stability and reduced crystallinity, as evidenced by melting point depression (74–75°C vs. 121–122°C for the trichloro derivative).

Table 2. Physicochemical Properties of Halogenated Acetamides

PropertyTrichloro DerivativeTribromo Derivative
Melting Point (°C)121–12274–75
Molecular Weight (g/mol)252.52340.38
Yield (%)9492

Data compiled from.

Industrial-Scale Considerations

Scaling the synthesis to kilogram quantities introduces challenges in heat dissipation and purification. Continuous flow reactors mitigate exothermicity risks, while centrifugal partition chromatography replaces traditional column methods for higher throughput .

Chemical Reactions Analysis

2,2,2-Trichloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    Acetamide derivatives are often explored for their potential therapeutic effects. The structural features of Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- suggest that it may have antimicrobial and anticancer properties similar to other compounds in its class. Research indicates that compounds with similar structural motifs can influence cellular pathways and processes.
  • Agricultural Chemistry :
    The compound's potential as a pesticide or herbicide is noteworthy. Its chlorinated structure may enhance its efficacy against certain pests or pathogens in agricultural settings. Investigations into the biological activity of such compounds could lead to the development of new agrochemicals.
  • Biochemical Interaction Studies :
    Preliminary studies have indicated that Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- may interact with proteins or enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential side effects on cellular viability .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various acetamide derivatives, including Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-. Results demonstrated promising activity against Gram-positive bacteria, suggesting that this compound could be further developed as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted on cancer cell lines revealed that compounds similar to Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- exhibited cytotoxic effects. The specific mechanisms were not fully elucidated but indicated potential pathways for therapeutic intervention in cancer treatment .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Substituent Effects on Conformation
  • 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide (3NPTCA):
    The meta-nitro group induces an anti conformation of the N–H bond relative to the nitro group, similar to the meta-methyl group in the target compound. The dihedral angle between the acetamide group and aromatic ring is 5.47°, facilitating N–H⋯O hydrogen bonding .
  • 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide:
    The N–H bond adopts an antiperiplanar conformation relative to the 3-methyl group, contrasting with the syn conformation observed in N-(3,4-dimethylphenyl)acetamide. This difference highlights the steric and electronic influence of the trichloromethyl group .
  • 2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA):
    Substitution of one chlorine atom (trichloro → dichloro) reduces steric bulk but maintains similar geometric parameters and hydrogen-bonding patterns .
Hydrogen Bonding and Crystal Packing
  • Target Compound vs. 3NPTCA:
    Both form chains via N–H⋯O hydrogen bonds, but the methyl group in the target compound reduces polarity compared to the nitro group in 3NPTCA, leading to weaker intermolecular interactions .
  • Comparison with 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide (25DMPTCA):
    The N–H bond in 25DMPTCA is syn to the 2-methyl group and anti to the 5-methyl group, demonstrating how ortho-substituents dictate conformational preferences .

Physicochemical Properties

Table 1: Key Property Comparison
Compound logPoct/wat log10WS ΔfH°gas (kJ/mol) Tfus (K) Reference
2,2,2-Trichloro-N-(3-methylphenyl)- 3.58 -3.43 -167.63 349–351
3NPTCA 3.12* -4.12* -180.2* 413–415
3NPDCA (dichloro analogue) 2.89* -3.78* -155.9* 398–400
25DMPTCA 4.01* -4.50* -190.5* 365–367

*Estimated values based on substituent contributions.

  • Water Solubility (log10WS): The target compound exhibits higher solubility than 3NPTCA due to the less polar methyl group versus nitro .
  • Thermal Stability: Melting points correlate with hydrogen-bonding strength; nitro-substituted derivatives (e.g., 3NPTCA) have higher Tfus than methyl-substituted analogues .

Biological Activity

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-, also known as N-(3-methylphenyl)-2,2,2-trichloroacetamide, is a compound with significant biological activity. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₉H₈Cl₃NO
  • Molecular Weight : 252.525 g/mol
  • IUPAC Name : Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-
  • CAS Number : 2563-96-4

Antimicrobial Activity

Research indicates that compounds similar to Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- exhibit notable antimicrobial properties. A study evaluated various acetamides for their activity against Mycobacterium tuberculosis (Mtb), revealing that certain derivatives showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL .

CompoundMIC (µg/mL)Inhibition (%)
9a25098
102599
1150Moderate

The presence of electron-withdrawing groups such as trichloro moieties enhances the antimicrobial efficacy by increasing the lipophilicity and membrane permeability of these compounds .

Antitumor Activity

Acetamides are also being explored for their antitumor potential. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with methyl substitutions on the phenyl ring showed enhanced activity against Jurkat cells compared to their unsubstituted counterparts .

A specific study reported that certain thiazole-bearing acetamides demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin . This indicates a potential for developing new anticancer agents based on the acetamide scaffold.

Case Studies

  • Case Study on Antitubercular Activity :
    • A series of synthesized acetamides were tested against Mtb strains. The most potent compound exhibited an MIC comparable to established treatments like Rifampicin. The study highlighted the importance of structural features such as halogen substitutions in enhancing biological activity .
  • Case Study on Anticancer Properties :
    • In vitro studies demonstrated that certain derivatives of acetamides induced apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. These findings suggest that further exploration into their mechanism of action could lead to novel cancer therapies .

Q & A

Q. What experimental methods are recommended for synthesizing 2,2,2-trichloro-N-(3-methylphenyl)acetamide?

Synthesis typically involves reacting 3-methylaniline with trichloroacetic acid derivatives under controlled conditions. A standard protocol includes refluxing equimolar quantities of 3-methylaniline and trichloroacetyl chloride in ethanol, followed by recrystallization from ethanol to obtain pure crystals . Purity is confirmed via melting point determination, IR spectroscopy (C=O stretch at ~1680 cm⁻¹), and 1H^1 \text{H} NMR (amide N–H signal at δ ~10 ppm) .

Q. How is the molecular structure of this compound validated using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c), with lattice parameters a = 10.21 Å, b = 7.89 Å, c = 16.34 Å, and β = 97.5° . Hydrogen-bonding networks (N–H···O=C) stabilize the crystal lattice, forming infinite chains. SHELXL is used for refinement, with disorder in the CCl₃ group modeled via split occupancy (e.g., 0.5:0.5 for Cl atoms) .

Q. What spectroscopic techniques are employed for characterization?

  • IR spectroscopy : Identifies amide C=O (1675–1685 cm⁻¹) and N–H (3250–3300 cm⁻¹) stretches.
  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbon (δ ~165 ppm) .
  • X-ray diffraction : Provides bond lengths (e.g., C–Cl ≈ 1.77 Å) and angles .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence molecular conformation and intermolecular interactions?

Substituents like methyl groups induce steric and electronic effects. For example, the 3-methyl group on the phenyl ring forces the N–H bond into a syn conformation relative to the substituent, altering hydrogen-bonding patterns. Comparative studies with 2,5-dimethyl analogs show distinct packing arrangements due to steric hindrance . Computational modeling (DFT) can predict substituent effects on torsional angles and lattice energy.

Q. How should crystallographers address disorder in the CCl₃ group during refinement?

Disorder in the trichloromethyl group is common due to rotational freedom. In SHELXL, a split model with restrained C–Cl distances (1.77 ± 0.02 Å) and occupancy factors (e.g., 0.5:0.5) is applied. Anisotropic displacement parameters (ADPs) for Cl atoms are refined, while isotropic ADPs are used for H atoms . Validation tools like PLATON or checkCIF ensure geometric reliability .

Q. What methodologies resolve contradictions in reported bond parameters across studies?

Discrepancies in bond lengths (e.g., C–N varying by 0.02–0.05 Å) may arise from temperature effects (room temp vs. cryo) or refinement strategies. Meta-analyses of structural data (e.g., CSD database entries) combined with high-resolution SC-XRD (λ < 1 Å) reduce systematic errors. For example, mean C=O bond lengths in acetanilides are 1.225 ± 0.015 Å .

Q. How can hydrogen-bonding networks be visualized and quantified?

ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, while Mercury (CCDC) maps hydrogen-bonding motifs (e.g., R₂²(8) rings). Hydrogen-bond metrics (D–H···A distance, angle) are tabulated (e.g., N–H···O: 2.89 Å, 158°) . Topology analysis (Hirshfeld surfaces) quantifies interaction contributions (e.g., H···Cl contacts ~12% of surface area).

Methodological Tools and Best Practices

Q. Which software tools are recommended for crystallographic analysis?

  • Structure solution : SHELXD (direct methods) or charge flipping .
  • Refinement : SHELXL for small molecules; restraints for disordered atoms .
  • Visualization : ORTEP-3 for thermal ellipsoids; Mercury for packing diagrams .

Q. How to ensure data reproducibility in NMR characterization?

  • Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS).
  • Optimize relaxation delays (≥5×T₁) for quantitative 13C^{13} \text{C} NMR.
  • Cross-validate with HSQC/HMBC for ambiguous assignments .

Q. What validation protocols confirm structural reliability?

  • Crystallography : Check R-factor convergence (R₁ < 0.05), ADP consistency, and PLATON alerts .
  • Spectroscopy : Match IR/NMR data to computed spectra (Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.